molecular formula C25H34N2O5S B2906357 4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide CAS No. 922125-14-2

4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2906357
CAS RN: 922125-14-2
M. Wt: 474.62
InChI Key: FSEDYHVEZDKBHH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]oxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also has an ethoxy group (–O–CH2CH3), a sulfonamide group (–SO2NH–), and several alkyl groups attached to the ring .


Molecular Structure Analysis

The benzo[b][1,4]oxazepine ring system is a part of many biologically active compounds . The presence of different functional groups will significantly influence the compound’s chemical behavior and interactions with other molecules .


Chemical Reactions Analysis

Again, without specific studies on this compound, it’s difficult to predict its reactivity. The reactivity of similar compounds would depend on the specific functional groups present and their positions in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound and the functional groups present .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with. Benzo[b][1,4]oxazepine derivatives are found in various drugs and could interact with biological systems in numerous ways .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the presence of the benzo[b][1,4]oxazepine ring, which is found in various pharmaceutical compounds .

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-8-31-23-17(4)11-20(12-18(23)5)33(29,30)26-19-9-10-21-22(13-19)32-15-25(6,7)24(28)27(21)14-16(2)3/h9-13,16,26H,8,14-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDYHVEZDKBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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